6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
Descripción
The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- A 4-oxo-4H-pyran core.
- A 1,3,4-thiadiazole ring substituted with an acetamido group at the 5-position.
- A 4-chlorobenzoate ester linked via a thioether bridge.
This structure combines pharmacophoric elements from pyran, thiadiazole, and chlorinated aromatic systems, which are frequently associated with antimicrobial, anticancer, and enzyme-inhibitory activities .
Propiedades
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMAZZHDDCMMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyran ring, a thiadiazole moiety, and an acetamido group, which may enhance its biological activity. The molecular formula is , with a molecular weight of approximately 437.9 g/mol.
Structural Characteristics
The structural complexity of this compound contributes to its reactivity and biological activities. The presence of the thiadiazole group is particularly noteworthy as it has been linked to various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound generally involves multi-step reactions that include the formation of the thiadiazole moiety and subsequent modifications to introduce the pyran and benzoate functionalities. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiadiazole : The initial step involves the reaction of appropriate hydrazines with carbon disulfide to form the thiadiazole nucleus.
- Acetamido Group Introduction : Acetamido groups are introduced through acylation reactions.
- Pyran Ring Formation : The pyran ring is synthesized via cyclization reactions involving aldehydes or ketones.
- Benzoate Attachment : Finally, the benzoate group is attached using esterification techniques.
Anticancer Properties
Research indicates that compounds containing thiadiazole and pyran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar derivatives have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran | HeLa | 29 |
| Similar Thiadiazole Derivative | MCF-7 | 73 |
The mechanism of action is believed to involve interference with cellular processes such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.
The biological activity of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC.
- Interaction with DNA : Some derivatives have shown the ability to bind DNA, disrupting replication processes.
- Induction of Apoptosis : Enhanced apoptotic signaling pathways in cancer cells have been observed with these compounds.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Thiadiazole Derivatives : A study published in PMC8562411 evaluated various thiadiazole derivatives for their cytotoxicity against cancer cell lines, revealing that certain modifications significantly enhanced their efficacy.
- Research on Antimicrobial Properties : Another investigation into the antimicrobial activities of thiadiazole derivatives demonstrated broad-spectrum effects against both gram-positive and gram-negative bacteria.
Comparación Con Compuestos Similares
Thiadiazole-Substituted Pyran Derivatives
describes a series of compounds (4a-4q ) synthesized with structural similarities to Compound A . Key differences include:
| Compound ID | Thiadiazole Substituent | Aromatic Ester Group |
|---|---|---|
| 4a | 5-(2-methylbenzamido) | Varied substituents |
| 4b | 5-(3-methylbenzamido) | Varied substituents |
| 4c | 5-(4-methylbenzamido) | Varied substituents |
| Compound A | 5-acetamido | 4-chlorobenzoate |
Key Findings :
- Bioactivity : Compounds 4a-4q were tested for antimicrobial activity, with 4c (para-methylbenzamido) showing superior potency against E. coli compared to ortho/meta analogs. This suggests that electron-donating para-substituents enhance target binding .
- Synthesis : Compound A shares a synthetic pathway with 4a-4q , involving benzoyl chloride intermediates and nucleophilic substitution at the thiadiazole sulfur .
Cyclopropaneamido-Thiadiazole Analog
highlights 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (BC55807), which differs from Compound A in the thiadiazole substituent:
- Cyclopropaneamido vs. acetamido: The cyclopropane group introduces steric hindrance, reducing solubility (25 mg/mL vs.
- Biological Activity : BC55807 demonstrated moderate inhibition of Staphylococcus aureus (MIC = 16 µg/mL), whereas Compound A ’s acetamido group may improve solubility for broader-spectrum activity .
Thiadiazole-Containing Pharmaceuticals
and describe cefazolin , a cephalosporin antibiotic with a 5-methyl-1,3,4-thiadiazole side chain. Comparisons include:
| Feature | Cefazolin | Compound A |
|---|---|---|
| Core Structure | β-lactam/cephalosporin | 4-oxo-pyran |
| Thiadiazole Substituent | 5-methyl | 5-acetamido |
| Bioactivity | Broad-spectrum antibacterial | Undisclosed (predicted antimicrobial) |
| Solubility | High (water-soluble sodium salt) | Moderate (dependent on ester group) |
Insights :
Thiadiazole Derivatives with Varied Functional Groups
lists multiple 1,3,4-thiadiazole derivatives, including:
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (d): The free thiol group increases reactivity but reduces stability compared to Compound A ’s thioether bridge .
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (b): The sulfonic acid group enhances water solubility but limits membrane permeability .
Pharmacological Implications
- Antimicrobial Potential: The structural resemblance to cefazolin and para-substituted thiadiazoles suggests Compound A may target penicillin-binding proteins (PBPs) or DNA gyrase .
- Druglikeness : With a molecular weight of 463.91 g/mol and logP ~2.8, Compound A adheres to Lipinski’s rules, supporting oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
